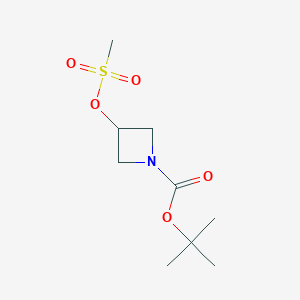

1-Boc-3-Methanesulfonyloxyazetidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDTKYKFFIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444444 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-58-3 | |

| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141699-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-3-Methanesulfonyloxyazetidine chemical properties

An In-Depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. This compound (CAS No. 141699-58-3) has emerged as a cornerstone intermediate, prized for its unique combination of a strained azetidine ring, a stable amine-protecting group, and a highly reactive leaving group. This trifecta of features makes it an exceptionally valuable synthon for introducing the 3-azetidinyl moiety into a wide array of complex molecules.

The azetidine scaffold is of significant interest in drug design as it can improve physicochemical properties such as solubility and metabolic stability, while also providing a rigid, three-dimensional vector to orient substituents for optimal target binding. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and strategic applications of this compound.

Core Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid under standard conditions. Its structure features a tert-butyloxycarbonyl (Boc) group protecting the azetidine nitrogen and a methanesulfonyl (mesyl) group at the C3 position. The Boc group enhances stability and solubility in common organic solvents, while the mesyl group functions as an excellent leaving group for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 141699-58-3 | [2][3] |

| Molecular Formula | C₉H₁₇NO₅S | [3][4][5] |

| Molecular Weight | 251.30 g/mol | [3][4][5] |

| IUPAC Name | tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | [2][4] |

| Common Synonyms | 1-(tert-Butoxycarbonyl)-3-(mesyloxy)azetidine, N-Boc-3-methanesulfonyloxyazetidine | [3] |

| Appearance | White to off-white solid | Inferred from typical properties |

| Storage Conditions | 2-8°C, Refrigerator, under inert atmosphere, sealed in dry | [3][6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data are summarized below.

Table 2: Representative Spectroscopic Data

| Technique | Characteristic Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 5.10-5.20 (m, 1H, CH-OMs), 4.30-4.45 (m, 2H, azetidine-CH₂), 4.05-4.20 (m, 2H, azetidine-CH₂), 3.05 (s, 3H, SO₂CH₃), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 156.0 (C=O), 80.5 (C(CH₃)₃), 68.0 (CH-OMs), 55.0 (azetidine-CH₂), 34.5 (SO₂CH₃), 28.5 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ν ≈ 2980 (C-H), 1700 (C=O, Boc), 1350 & 1170 (S=O, sulfonate) |

| MS (ESI) | m/z ≈ 252.1 [M+H]⁺, 274.1 [M+Na]⁺ |

Note: Actual spectral values may vary slightly based on solvent and instrumentation.

Synthesis and Purification

The standard synthesis of this compound is a straightforward and high-yielding procedure starting from its corresponding alcohol, 1-Boc-3-hydroxyazetidine.

Synthesis Principle

The core of the synthesis is the conversion of a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the mesylate group, -OMs).[7] This transformation dramatically activates the C3 position of the azetidine ring, rendering it highly susceptible to nucleophilic attack. The reaction is a classic sulfonate ester formation, typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.

-

Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. This controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its behavior as an electrophile in nucleophilic substitution reactions.

Core Reactivity: Sₙ2 Displacement

The C-O bond of the mesylate is polarized, and the sulfonate is a highly stabilized anion, making it an exceptional leaving group. This allows for a classic bimolecular nucleophilic substitution (Sₙ2) reaction to occur at the C3 position. A wide variety of nucleophiles can be employed to displace the mesylate, leading to the formation of diverse 3-substituted azetidines.

Caption: Mechanism of Sₙ2 displacement of the mesylate group by a nucleophile (Nu⁻).

Causality Behind Experimental Choices:

-

Nucleophile Choice: The reaction is compatible with a broad range of soft and hard nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions. This flexibility is the primary reason for the intermediate's widespread use.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are optimal.[7] These solvents effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity for the Sₙ2 attack.

-

Temperature: Reactions are often gently heated (e.g., 50-80°C) to overcome the activation energy, especially with less reactive nucleophiles.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but is a critical pharmaceutical intermediate.[] Its application allows for the late-stage functionalization and rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Strategic workflow for using the intermediate in a drug discovery program.

Strategic Value:

-

Scaffold Hopping & SAR Expansion: The azetidine ring serves as a bioisostere for other common rings like piperidine or pyrrolidine. By using this intermediate, chemists can quickly synthesize dozens or hundreds of analogs where a key interaction vector is presented from the rigid azetidine core.

-

Improving DMPK Properties: Introduction of the polar azetidine moiety can enhance aqueous solubility and reduce the lipophilicity of a lead compound, often leading to improved DMPK (Drug Metabolism and Pharmacokinetics) profiles.

-

Access to Novel Chemical Space: As a 4-membered ring, azetidine provides unique exit vectors and conformational constraints compared to more common 5- and 6-membered rings, allowing for the exploration of novel chemical space.

Safety and Handling

According to GHS classifications, this compound presents several hazards and must be handled with appropriate care.

-

Hazards: The compound is reported to be toxic if swallowed (H301), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is often recommended to store under an inert gas like nitrogen or argon.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a quintessential example of a modern chemical building block that accelerates drug discovery. Its well-defined reactivity, commercial availability, and the strategic importance of the azetidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity—particularly the Sₙ2 displacement of its highly activated mesylate group—enables the rapid and efficient synthesis of novel molecular entities with therapeutic potential. Proper handling and safety precautions are essential to mitigate the risks associated with this reactive and toxicologically relevant intermediate.

References

- 1. This compound | 141699-58-3 | Benchchem [benchchem.com]

- 2. This compound [synhet.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | C9H17NO5S | CID 10753243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , 98% , 141699-58-3 - CookeChem [cookechem.com]

- 6. 141699-58-3|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

The Lynchpin Intermediate: A Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3) for Advanced Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Reactivity, and Strategic Application of a Critical Azetidine Building Block in Modern Pharmaceutical Development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Boc-3-Methanesulfonyloxyazetidine, a pivotal intermediate in the synthesis of complex pharmaceutical agents. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, practical expertise, and actionable insights. The CAS Number for this compound is 141699-58-3.[1]

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure imparts unique conformational rigidity to molecules, enabling precise interactions with biological targets. This compound, in particular, serves as a versatile and highly reactive building block for the introduction of this desirable motif into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the nitrogen atom, while the methanesulfonyloxy (mesyl) group at the 3-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This dual functionality makes it an indispensable tool for the construction of novel therapeutics, most notably in the class of Janus kinase (JAK) inhibitors.[2][3][4]

Synthesis of this compound: A Robust and Scalable Two-Step Protocol

The preparation of this compound is a well-established, two-step process commencing from 3-hydroxyazetidine. This synthetic route is characterized by high yields and scalability, making it suitable for both laboratory-scale research and industrial production.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

The initial step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen atom during the subsequent mesylation step.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-hydroxyazetidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) as a base.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the solution.

-

Reaction Progression: Allow the reaction to proceed at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

-

Work-up and Isolation: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-hydroxyazetidine.

| Parameter | Value |

| Typical Yield | 85-92% |

| Purity (GC) | ≥99% |

| Key Reagents | 3-Hydroxyazetidine, Boc Anhydride, Triethylamine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

digraph "Boc_Protection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"3-Hydroxyazetidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boc_Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Triethylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", label="Reaction Vessel\n(DCM or THF)"]; "Workup" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", label="Aqueous Work-up\n& Purification"]; "Product_1" [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", label="1-Boc-3-hydroxyazetidine"];

"3-Hydroxyazetidine" -> "Reaction_Vessel"; "Boc_Anhydride" -> "Reaction_Vessel"; "Triethylamine" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Workup" [label="Stirring at 0-5°C\nthen Room Temp."]; "Workup" -> "Product_1"; }

Step 2: Methanesulfonylation of 1-Boc-3-hydroxyazetidine

The second step involves the activation of the hydroxyl group of 1-Boc-3-hydroxyazetidine by converting it into a mesylate. This is achieved by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-Boc-3-hydroxyazetidine in an appropriate solvent like dichloromethane (DCM) or ethyl acetate. Add triethylamine (TEA) to the solution.

-

Addition of Mesyl Chloride: Cool the mixture to 0-5°C. Slowly add methanesulfonyl chloride (MsCl) to the reaction.

-

Reaction Progression: Maintain the temperature at 0-5°C for approximately 30 minutes, then allow the reaction to gradually warm to room temperature and stir for 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

| Parameter | Value |

| Typical Yield | 78-88% |

| Purity (HPLC) | ≥98% |

| Key Reagents | 1-Boc-3-hydroxyazetidine, Methanesulfonyl Chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) or Ethyl Acetate |

digraph "Mesylation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"1-Boc-3-hydroxyazetidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MsCl" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Methanesulfonyl\nChloride (MsCl)"]; "Triethylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel_2" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", label="Reaction Vessel\n(DCM or Ethyl Acetate)"]; "Workup_2" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", label="Aqueous Work-up\n& Purification"]; "Final_Product" [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", label="this compound"];

"1-Boc-3-hydroxyazetidine" -> "Reaction_Vessel_2"; "MsCl" -> "Reaction_Vessel_2"; "Triethylamine" -> "Reaction_Vessel_2"; "Reaction_Vessel_2" -> "Workup_2" [label="Stirring at 0-5°C\nthen Room Temp."]; "Workup_2" -> "Final_Product"; }

Application in Drug Synthesis: The Case of Baricitinib

This compound is a cornerstone intermediate in the synthesis of several modern pharmaceuticals. A prime example is its use in the preparation of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[5][6]

In the synthesis of Baricitinib, the azetidine ring is introduced via a nucleophilic substitution reaction where the nitrogen atom of a pyrrolo[2,3-d]pyrimidine core displaces the mesylate group of this compound. This reaction is highly efficient due to the excellent leaving group ability of the mesylate.

Following this key coupling step, the Boc protecting group is removed under acidic conditions, and subsequent functionalization of the azetidine nitrogen with an ethylsulfonyl group leads to the final Baricitinib molecule.[7][8][9]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 141699-58-3 |

| Molecular Formula | C9H17NO5S[1] |

| Molecular Weight | 251.30 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

Characterization is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an irritant and may cause skin and eye irritation. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile intermediate that plays a critical role in modern drug discovery and development. Its well-defined synthesis and predictable reactivity make it an invaluable tool for medicinal chemists seeking to incorporate the azetidine scaffold into novel therapeutic agents. The successful application of this building block in the synthesis of complex molecules like Baricitinib underscores its importance and solidifies its position as a key component in the pharmaceutical industry's synthetic arsenal.

References

- 1. Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | C9H17NO5S | CID 10753243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole [ouci.dntb.gov.ua]

- 4. US9359358B2 - Cyclohexyl azetidine derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

1-Boc-3-Methanesulfonyloxyazetidine molecular weight

An In-depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, characteristic reactivity, and critical role as a versatile building block in modern medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Key Intermediate in Modern Synthesis

This compound (CAS No. 141699-58-3) is a synthetically valuable azetidine derivative.[1] Its structure is characterized by a four-membered azetidine ring, a crucial scaffold in many biologically active compounds. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity during synthetic sequences.[1] The key to its utility lies in the methanesulfonyloxy (mesyl) group at the 3-position. The mesyl group is an excellent leaving group, rendering the C-3 position highly susceptible to nucleophilic attack.[1] This predictable reactivity allows for the facile introduction of a wide array of functional groups, making it an indispensable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 251.30 g/mol | [3][4][5] |

| Molecular Formula | C₉H₁₇NO₅S | [3][4][5] |

| CAS Number | 141699-58-3 | [1][3][5][6] |

| Appearance | Solid | |

| Melting Point | 69 °C | |

| Boiling Point | 378.5 ± 31.0 °C at 760 mmHg | |

| IUPAC Name | tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate | |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [3][6] |

Spectroscopic Data Interpretation:

-

¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.4 ppm), the mesyl methyl protons (singlet, ~3.0 ppm), and the non-equivalent azetidine ring protons (multiplets, ~3.8-4.5 ppm), with a distinct downfield shift for the proton on the carbon bearing the mesylate group.

-

¹³C NMR: Characteristic peaks include the quaternary carbon and methyls of the Boc group, the azetidine ring carbons, and the methyl carbon of the mesyl group. The C-3 carbon of the azetidine ring will be significantly downfield due to the electron-withdrawing effect of the mesyloxy group.

-

IR Spectroscopy: Key stretches would include a strong absorption around 1700 cm⁻¹ for the carbamate C=O, and strong, characteristic absorptions for the S=O stretches of the sulfonate group, typically found around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group or the mesyl group.

Synthesis: From Hydroxy Precursor to Activated Intermediate

The most common and efficient synthesis of this compound involves the mesylation of its corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine. This reaction is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a highly reactive mesylate leaving group.

Causality of Experimental Design: The choice of reagents and conditions is critical for a successful transformation. Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions, including potential deprotection of the Boc group. The reaction is typically run at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of impurities.

Diagram of Synthesis Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a clean, dry, nitrogen-purged round-bottom flask, add 1-Boc-3-hydroxyazetidine (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Core Reactivity and Applications in Drug Discovery

The synthetic power of this compound stems from its role as an electrophile in Sₙ2 reactions. The mesylate is a superb leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens. This allows for the efficient displacement by a wide range of nucleophiles.

The Boc Group's Role: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile in intermolecular reactions. Second, it is stable to the basic or neutral conditions of the Sₙ2 reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final deprotection step.[7]

Diagram of Nucleophilic Substitution Workflow

Caption: Synthetic utility via nucleophilic substitution followed by deprotection.

Applications in Medicinal Chemistry: The 3-substituted azetidine motif is a privileged structure in drug design. It provides a three-dimensional vector that can be used to explore chemical space and optimize ligand-receptor interactions. This building block is frequently used in the synthesis of:

-

Kinase Inhibitors: The azetidine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for binding within the ATP pocket of kinases.[1]

-

GPCR Ligands: The nitrogen atom of the azetidine can act as a key basic center for interaction with G-protein coupled receptors.

-

Enzyme Inhibitors: Its derivatives are used to create novel inhibitors for enzymes such as HCV protease.[8]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][9]

-

Irritation: Causes skin irritation and serious eye damage.[10][11]

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[10]

-

Eye Protection: Use chemical safety goggles or a face shield.[10][13]

-

Body Protection: Wear a flame-resistant lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[10]

-

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][13][14] Recommended storage is often under refrigeration (2-8 °C).[3]

Conclusion

This compound is more than just a chemical; it is a versatile tool that empowers chemists to construct novel molecular entities with significant therapeutic potential. Its predictable reactivity, enabled by the combination of a stable protecting group and an excellent leaving group on a desirable azetidine scaffold, ensures its continued importance in academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

References

- 1. This compound | 141699-58-3 | Benchchem [benchchem.com]

- 2. This compound [synhet.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound , 98% , 141699-58-3 - CookeChem [cookechem.com]

- 5. Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | C9H17NO5S | CID 10753243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 141699-58-3|this compound|BLD Pharm [bldpharm.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 9. crude.abx.de [crude.abx.de]

- 10. synquestlabs.com [synquestlabs.com]

- 11. N-Boc-3-羟基氮杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-Methanesulfonyloxyazetidine

Introduction: The Versatile Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise flat molecules make it a valuable building block in the design of novel therapeutics.[1] Among the various functionalized azetidines, 1-Boc-3-methanesulfonyloxyazetidine stands out as a key intermediate. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the nitrogen atom, while the methanesulfonyloxy (mesylate) group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for the facile introduction of a wide range of substituents at the 3-position of the azetidine ring, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis and characterization of this important building block, intended for researchers and professionals in the field of drug development.

Synthesis of the Precursor: 1-Boc-3-hydroxyazetidine

The synthesis of this compound begins with the preparation of its precursor, 1-Boc-3-hydroxyazetidine. A common and effective method for synthesizing this precursor involves the debenzylation of a commercially available starting material, followed by the introduction of the Boc protecting group.[3]

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Diphenylmethyl)-3-hydroxyazetidine | 239.31 | 10.0 g | 41.8 mmol |

| Methanol | 32.04 | 300 mL | - |

| 10% Palladium on Carbon | - | 10.0 g | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 18.2 g | 83.6 mmol |

| Hexane | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

Debenzylation: In a suitable reaction vessel, dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

-

To this solution, carefully add 10% palladium on carbon (10.0 g).

-

The reaction mixture is then subjected to catalytic hydrogenation at room temperature for 3 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite.

-

Boc Protection: To the filtrate containing the debenzylated azetidine, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a gradient of hexane:ethyl acetate (starting from 1:1 and moving to 1:2) as the eluent to afford 1-Boc-3-hydroxyazetidine as the final product.[3]

Synthesis of this compound

The conversion of 1-Boc-3-hydroxyazetidine to its corresponding mesylate is a crucial step that activates the 3-position for subsequent nucleophilic attack. This is typically achieved through reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine.

Reaction Mechanism

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Under certain basic conditions, an alternative mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed.[4]

References

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. benchchem.com [benchchem.com]

- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

The Strategic Role of the Boc Protecting Group in Azetidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. However, the inherent ring strain and nucleophilicity of the azetidine nitrogen present significant challenges during multi-step syntheses. This technical guide provides an in-depth exploration of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these synthetic hurdles. We will dissect the mechanistic underpinnings of Boc protection, its influence on reactivity and stereochemical outcomes, and provide field-proven protocols for its application and removal. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to strategically employ the Boc group in the synthesis of complex azetidine-containing molecules.

The Azetidine Scaffold: A Double-Edged Sword in Synthesis

Azetidines are increasingly sought-after building blocks in drug discovery.[1][2] Their incorporation into molecular frameworks can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] However, the considerable ring strain of this four-membered heterocycle makes it susceptible to undesired ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[3][4][5] The lone pair of electrons on the nitrogen atom is highly available, rendering the ring prone to protonation, which further exacerbates ring strain and facilitates nucleophilic attack.[5]

This inherent reactivity necessitates the use of a protecting group for the azetidine nitrogen during synthetic manipulations of other parts of the molecule. The ideal protecting group should be:

-

Robust: Stable to a wide range of reaction conditions.

-

Inert: Does not interfere with desired transformations.

-

Readily Cleavable: Can be removed under mild conditions that do not compromise the integrity of the azetidine ring or other sensitive functional groups.

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for azetidine protection, fulfilling these criteria with remarkable efficacy.[6]

The Boc Group: A Bulwark Against Instability

The Boc group is a carbamate-based protecting group that effectively attenuates the nucleophilicity and basicity of the azetidine nitrogen.[5] This is achieved through the electron-withdrawing effect of the carbonyl group, which delocalizes the nitrogen's lone pair, making it less available for protonation or reaction with electrophiles.[1]

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of the azetidine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate, leading to the formation of tert-butanol and the release of carbon dioxide gas.[7]

Figure 1: Simplified mechanism of Boc protection of an azetidine using Boc₂O.

Advantages of Boc Protection in Azetidine Synthesis

The use of the Boc group offers several key advantages in the synthesis of azetidines:

-

Enhanced Stability: N-Boc-azetidines exhibit significantly increased stability towards a wide range of reagents and reaction conditions, including basic, reductive, and oxidative environments.[6]

-

Controlled Reactivity: The Boc group effectively "tames" the reactivity of the azetidine nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[8]

-

Improved Handling and Solubility: Boc-protected intermediates often have improved solubility in organic solvents and are generally easier to handle and purify compared to their free amine counterparts.[6]

-

Mild Deprotection: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[9][10] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

Synthetic Applications of N-Boc-Azetidines

The stability and controlled reactivity of N-Boc-azetidines make them versatile intermediates in a multitude of synthetic transformations.

Intramolecular Cyclization Reactions

One of the most powerful strategies for constructing the azetidine ring is through intramolecular cyclization.[2][11] In these reactions, the Boc group plays a crucial role in pre-organizing the substrate for cyclization and preventing intermolecular side reactions. For instance, N-Boc-protected amino alcohols or amino halides can undergo base-mediated cyclization to afford the corresponding N-Boc-azetidines.

A notable example is the synthesis of N-Boc-protected azetidines from chiral allylic amines via a diastereoselective hydrozirconation followed by an intramolecular cyclization.[12] The Boc group is essential for the success of this transformation, ensuring the desired ring closure occurs efficiently.[12]

Functionalization of the Azetidine Ring

The Boc group facilitates the regioselective functionalization of the azetidine ring. For example, α-lithiation of N-Boc-azetidine, followed by trapping with an electrophile, allows for the introduction of substituents at the C2 position.[9] This approach has been instrumental in the synthesis of a variety of substituted azetidines.

It's important to note that while the Boc group itself does not typically direct lithiation, its thio-analogue, the tert-butoxythiocarbonyl (Botc) group, has been shown to facilitate α-lithiation and subsequent electrophilic substitution.[9]

Synthesis of Azetidine-Containing Peptides and PROTACs

N-Boc-azetidine carboxylic acids are valuable building blocks in peptide synthesis.[8] The incorporation of these constrained amino acids can induce specific secondary structures and enhance proteolytic stability.[8] The Boc group allows for standard solid-phase or solution-phase peptide coupling protocols to be employed.[8]

Furthermore, N-Boc-3-hydroxyazetidine is a key component in the synthesis of non-cleavable linkers for antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[13][14]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes the synthesis of N-Boc-3-hydroxyazetidine from 1-benzhydrylazetidin-3-ol, a common starting material.

Step 1: Deprotection of 1-benzhydrylazetidin-3-ol

-

Dissolve 1-benzhydrylazetidin-3-ol in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to catalytic hydrogenation at room temperature.

-

After the reaction is complete, filter off the catalyst.

Step 2: Boc Protection

-

To the filtrate from Step 1, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.[13][15]

Figure 2: Synthetic workflow for N-Boc-3-hydroxyazetidine.

General Procedure for the Deprotection of N-Boc-Azetidines

The removal of the Boc group is typically achieved under acidic conditions.

-

Dissolve the N-Boc-azetidine derivative in a suitable solvent, such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting azetidine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.[9]

Table 1: Comparison of Common Deprotection Conditions for N-Boc-Azetidines

| Reagent | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method.[9][10] |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 0 °C to Room Temperature | Can be effective, but care must be taken to avoid ring-opening.[16] |

| Oxalyl Chloride | Methanol | Room Temperature | A milder alternative for sensitive substrates.[17] |

| Thermolysis | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux | Can be accelerated with microwave irradiation.[18] |

Challenges and Considerations

While the Boc group is a powerful tool, its use is not without challenges.

-

Acid-Mediated Ring Opening: Although Boc-protected azetidines are more stable than their unprotected counterparts, they are not completely immune to ring-opening under harsh acidic conditions.[1][5] Careful control of pH and reaction time is crucial during deprotection and subsequent reactions.

-

Steric Hindrance: The bulky tert-butyl group can sometimes sterically hinder reactions at adjacent positions on the azetidine ring.

-

Alternative Protecting Groups: In cases where the Boc group is not suitable, other protecting groups such as the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, or the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be considered.[16][19]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of azetidines. Its ability to mask the reactivity of the azetidine nitrogen while being readily cleavable under mild conditions has enabled the construction of a vast array of complex azetidine-containing molecules. A thorough understanding of the principles of Boc protection and deprotection, as well as its influence on the reactivity of the azetidine ring, is essential for any researcher working in the field of medicinal chemistry and drug development. By strategically employing the Boc group, chemists can unlock the full potential of the azetidine scaffold in the design of novel therapeutics.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 14. 1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0 | Chemsrc [chemsrc.com]

- 15. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 16. reddit.com [reddit.com]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

mesyl group as a leaving group in nucleophilic substitution

An In-depth Technical Guide on the Mesyl Group as a Leaving Group in Nucleophilic Substitution

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mesyl group (mesylate) as a leaving group in nucleophilic substitution reactions. Tailored for researchers, scientists, and professionals in drug development, it synthesizes fundamental principles with practical, field-proven insights to empower your synthetic strategies.

The Critical Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The success of these reactions hinges on the efficacy of the leaving group—a molecular fragment that departs with a pair of electrons. An effective leaving group must be able to stabilize the negative charge it carries upon departure. This is typically achieved through resonance delocalization or high electronegativity. The facility with which the leaving group departs directly influences the reaction rate and overall yield.

The hydroxyl group (-OH) of alcohols is a notoriously poor leaving group because its conjugate acid, water, has a relatively high pKa, making the hydroxide anion (HO⁻) a strong base and thus unstable on its own. Consequently, the hydroxyl group must be converted into a more suitable leaving group to facilitate substitution reactions. This is where sulfonate esters, particularly mesylates, play a pivotal role.

The Mesyl Group: Structure, Properties, and Reactivity

The mesyl group, short for methanesulfonyl group (CH₃SO₂-), is readily introduced by reacting an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The resulting sulfonate ester, a mesylate, transforms the alcohol into an excellent substrate for nucleophilic attack.

The Foundation of Stability: Resonance and Inductive Effects

The exceptional ability of the mesylate anion to function as a leaving group is rooted in its electronic structure. Upon cleavage of the C-O bond during nucleophilic attack, the negative charge on the oxygen atom is extensively delocalized across the sulfonyl group through resonance. This delocalization distributes the charge over three electronegative atoms (the two oxygen atoms and the sulfur atom), significantly stabilizing the departing anion.

The methyl group attached to the sulfur atom also contributes a modest inductive effect, further enhancing the stability of the mesylate anion. The conjugate acid of the mesylate anion is methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa of approximately -1.9. This low pKa is a direct indicator of the high stability of its conjugate base, the mesylate anion, making it an excellent leaving group.

Comparative Reactivity: Mesylate vs. Other Leaving Groups

The effectiveness of a leaving group is inversely related to the pKa of its conjugate acid. A lower pKa signifies a more stable anion and, therefore, a better leaving group. Mesylates are among the most effective leaving groups commonly used in organic synthesis.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |

| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 [1][2] | 1.00 [1] |

| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8[1] | 0.70[1] |

| Triflate | -OTf | Trifluoromethanesulfonic acid | ~ -14 | ~10⁴ |

| Iodide | I⁻ | Hydroiodic acid | ~ -10 | ~0.02 |

| Bromide | Br⁻ | Hydrobromic acid | ~ -9 | ~0.005 |

| Chloride | Cl⁻ | Hydrochloric acid | ~ -7 | ~10⁻⁵ |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and reaction conditions.

As the table illustrates, while both mesylates and tosylates are excellent leaving groups, mesylates are slightly more reactive in SN2 reactions under certain conditions.[1] This subtle difference can be attributed to the electronic and steric profiles of the methyl versus the tolyl group. Triflate is a significantly more reactive leaving group, but its higher cost and the potent alkylating nature of triflating agents often make mesylates a more practical choice for many applications.[3]

Mechanistic Considerations in SN1 and SN2 Reactions

The conversion of an alcohol to a mesylate does not alter the stereochemistry at the carbon center. This is a crucial advantage, as it allows for the retention of stereochemical integrity leading up to the nucleophilic substitution step. The subsequent substitution reaction, however, proceeds with predictable stereochemical outcomes depending on the mechanism.

-

SN2 Reactions: Primary and secondary mesylates are excellent substrates for SN2 reactions. The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the reaction center. This stereospecificity is highly valuable in asymmetric synthesis.

-

SN1 Reactions: Tertiary mesylates, and to some extent secondary mesylates in the presence of weak nucleophiles and polar protic solvents, can undergo SN1 reactions. This pathway involves the formation of a planar carbocation intermediate, which can then be attacked by the nucleophile from either face, resulting in a racemic or near-racemic mixture of products.

Preparation of Mesylates: A Standard Protocol

The synthesis of mesylates is a straightforward and high-yielding process. The most common method involves the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

Mechanism of Mesylation

The reaction is believed to proceed through a nucleophilic attack of the alcohol on the highly electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. In some cases, particularly with pyridine, the reaction may proceed through a more reactive sulfonylpyridinium intermediate.

Caption: Overall transformation in the mesylation of an alcohol.

Applications in Drug Development and Complex Molecule Synthesis

The reliability and predictability of mesylate chemistry have made it an indispensable tool in the pharmaceutical industry and the synthesis of complex natural products.

-

Introduction of Nucleophiles: Mesylates are excellent electrophiles for the introduction of a wide range of nucleophiles, including azides, cyanides, halides, and various oxygen, nitrogen, and sulfur-containing functional groups. The azide substitution, for example, is a key step in the synthesis of amines via the Staudinger reduction or click chemistry.

-

Protecting Group Chemistry: While primarily used to activate hydroxyl groups for substitution, the mesyl group can also serve as a protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions and can be cleaved under specific reducing conditions.

-

Intramolecular Reactions: The activation of a hydroxyl group as a mesylate can facilitate intramolecular cyclization reactions, a powerful strategy for the construction of cyclic ethers and other heterocyclic systems.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding mesylate.

Materials:

-

Primary alcohol (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution and stir for 5 minutes.

-

Add methanesulfonyl chloride dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The formation of the mesylate can be confirmed by ¹H NMR spectroscopy by the appearance of a new singlet corresponding to the methyl protons of the mesyl group, typically around 3.0 ppm.

Protocol 2: SN2 Substitution of a Mesylate with Sodium Azide

Objective: To synthesize an alkyl azide from an alkyl mesylate.

Materials:

-

Alkyl mesylate (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Dissolve the alkyl mesylate in anhydrous DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude alkyl azide can be purified by column chromatography or distillation.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Caption: A typical two-step workflow for converting an alcohol to an azide via a mesylate intermediate.

Troubleshooting and Key Considerations

-

Elimination as a Side Reaction: With secondary and sterically hindered primary mesylates, elimination (E2) can compete with substitution, especially with bulky or strongly basic nucleophiles. Using a non-basic nucleophile and a polar aprotic solvent can favor substitution.

-

Stability of Mesylates: While generally stable, mesylates are sensitive to hydrolysis, especially under acidic or basic conditions. They are typically used immediately after preparation or stored under anhydrous conditions.

-

Safety: Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment.

Conclusion

The mesyl group is a highly effective and versatile leaving group that plays a crucial role in modern organic synthesis. Its ease of preparation, high reactivity, and predictable stereochemical outcomes in nucleophilic substitution reactions make it an invaluable tool for the construction of complex molecules and the development of new pharmaceuticals. A thorough understanding of its properties and reactivity allows the synthetic chemist to strategically design and execute efficient and high-yielding synthetic routes.

References

A Technical Guide to the Stability of 1-Boc-3-Methanesulfonyloxyazetidine Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-methanesulfonyloxyazetidine is a pivotal building block in contemporary drug discovery, prized for its compact azetidine core, which imparts desirable physicochemical properties to novel therapeutic agents. However, the molecule's utility is intrinsically linked to its chemical stability, particularly during the critical step of Boc-group removal under acidic conditions. This guide provides an in-depth analysis of the factors governing the stability of this reagent, detailing the mechanisms of degradation, outlining robust experimental protocols for stability assessment, and offering expert insights to mitigate risks in synthetic workflows.

Introduction: The Double-Edged Sword of Reactivity

1-tert-Butoxycarbonyl-3-methanesulfonyloxyazetidine combines two key functionalities: a Boc-protected amine and a methanesulfonyloxy (mesylate) group. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, valued for its stability in non-acidic environments and its clean, efficient removal with acid.[1] The mesylate is an excellent leaving group, poised for nucleophilic displacement to introduce diverse functionalities onto the azetidine ring.[2]

This combination, however, presents a significant chemical challenge. The very conditions required to deprotect the amine—strong acids—can also trigger subsequent, often undesirable, reactions involving the highly reactive azetidine core and the mesylate leaving group. Understanding and controlling this delicate balance is paramount for any researcher employing this building block. This guide serves as a comprehensive resource for navigating the complexities of its acidic lability.

Core Chemical Principles: Understanding the Key Players

The stability of this compound is dictated by the interplay of its three core components:

-

The Boc Group: Its role is to temporarily mask the reactivity of the azetidine nitrogen. It is cleaved by acid catalysis, a process that initiates the stability cascade.[1][3]

-

The Azetidine Ring: This four-membered ring is inherently strained. Upon removal of the Boc group, the resulting secondary amine is protonated under acidic conditions, forming a strained azetidinium ion. This ion is highly electrophilic and susceptible to ring-opening.[4][5]

-

The Mesylate Group: As a potent leaving group, its departure is the final step in many degradation pathways, facilitating nucleophilic attack and potential ring cleavage.[2]

Mechanism of Degradation Under Acidic Conditions

The degradation of this compound in an acidic medium is not a single event but a sequential process. The primary and most crucial step is the removal of the Boc protecting group.

Step 1: Acid-Catalyzed Boc Deprotection

The mechanism for the acid-catalyzed cleavage of the Boc group is a well-established, multi-step process:[1][3][6]

-

Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6]

-

Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][6]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[1][6]

-

Protonation: In the acidic environment, the liberated azetidine nitrogen is immediately protonated, forming an ammonium salt.[1][6]

The tert-butyl cation generated can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in side reactions.[1] It is critical to perform this reaction in a well-ventilated system to allow the gaseous byproducts to escape safely.[1]

Caption: Primary degradation pathway under acidic conditions.

Step 2: The Fate of the 3-Methanesulfonyloxyazetidinium Ion

Once the Boc group is removed, the resulting 3-methanesulfonyloxyazetidinium ion is a highly reactive intermediate. Its fate determines the final product profile and is a critical consideration for process control. The strained ring of the azetidinium ion is a powerful electrophile, making it susceptible to nucleophilic attack.[4][5][7]

The nucleophile can be the counter-ion of the acid used (e.g., trifluoroacetate, chloride), the solvent (e.g., water, methanol), or any other nucleophilic species present in the reaction mixture. This attack can lead to regioselective ring-opening, yielding linear amino alcohol derivatives instead of the desired free azetidine.[4][5] The regioselectivity of the attack depends on steric and electronic factors of the azetidinium ion and the nature of the nucleophile.[5][8]

Factors Influencing Stability

Several experimental parameters can be modulated to control the stability and degradation of this compound.

| Factor | Influence on Stability | Rationale & Expert Insights |

| Acid Strength & Conc. | Higher strength/concentration accelerates Boc removal but also ring-opening. | While strong acids like TFA are effective for deprotection, their non-nucleophilic counter-ions are generally preferred to minimize ring-opening. Studies have shown that the kinetics of Boc cleavage can have a second-order dependence on acid concentration, highlighting the need for precise stoichiometric control.[9] |

| Temperature | Increased temperature accelerates all reaction rates. | Boc deprotection is often run at 0°C to room temperature. Elevated temperatures should be avoided as they disproportionately accelerate the rate of undesired ring-opening and other side reactions. |

| Solvent | Protic/nucleophilic solvents can participate in ring-opening. | Dichloromethane (DCM) is a common choice. Protic solvents like methanol can act as nucleophiles. The presence of water, even in small amounts, can lead to hydrolysis of the mesylate or attack the azetidinium ion.[10] |

| Reaction Time | Prolonged exposure to acid increases byproduct formation. | It is crucial to monitor the reaction closely (e.g., by TLC, LC-MS) and quench it promptly upon completion of the Boc deprotection to prevent degradation of the desired product. |

| Scavengers | Can trap the tert-butyl cation. | Scavengers like triethylsilane (TES) or anisole are often added to prevent side reactions caused by the reactive tert-butyl cation, such as alkylation of electron-rich functionalities. |

Experimental Protocol: A Self-Validating Workflow for Stability Assessment

This protocol provides a robust framework for assessing the stability of this compound under specific acidic conditions using HPLC analysis.

Materials

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

Methodology

-

Standard Preparation: Prepare a stock solution of this compound in DCM at a known concentration (e.g., 5 mg/mL).

-

Reaction Setup: In a clean, dry vial at room temperature, add 1.0 mL of the stock solution.

-

Initiation: Add a defined volume of TFA (e.g., 1.0 mL for 50% TFA in DCM). Start a timer immediately.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Quenching: Immediately quench the aliquot in a separate vial containing 1.0 mL of saturated NaHCO₃ solution to neutralize the acid and stop the reaction. Vortex thoroughly.

-

Extraction & Sample Prep: Add 0.5 mL of DCM to the quenched aliquot, vortex, and allow the layers to separate. Carefully transfer the organic layer to a new vial, dry it over a small amount of anhydrous Na₂SO₄, and then dilute with the HPLC mobile phase for analysis.

-

HPLC Analysis: Analyze the prepared samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor at a suitable wavelength (e.g., 210 nm).

-

Data Analysis: Quantify the peak area of the starting material at each time point. Plot the percentage of remaining this compound versus time to determine the degradation kinetics. Use LC-MS to identify major degradation products.[11][12]

Caption: A self-validating workflow for stability testing.

Conclusion and Recommendations

The acidic stability of this compound is a critical parameter that demands careful management in synthetic chemistry. While the Boc group is reliably cleaved with strong acids, the resulting azetidinium intermediate is highly susceptible to degradation, primarily through nucleophilic ring-opening.

Key Recommendations for Synthetic Success:

-

Use the Mildest Conditions Possible: Employ the lowest effective concentration of acid and maintain low temperatures (0°C to RT) to favor Boc deprotection over subsequent degradation.

-

Choose Your Acid Wisely: Acids with non-nucleophilic counter-ions (like TFA) are generally preferred over those with nucleophilic ones (like HCl).

-

Monitor Reactions Diligently: Do not leave reactions to run for arbitrary lengths of time. Use TLC or rapid LC-MS analysis to determine the point of completion, then immediately work up the reaction.

-

Control for Water: Ensure all reagents and solvents are anhydrous to prevent hydrolysis-related side reactions.

-

Consider a Two-Step, One-Pot Procedure: After confirming Boc deprotection, immediately introduce the desired nucleophile to the reaction mixture to intercept the azetidinium ion before it can decompose via other pathways.

By understanding the underlying chemical principles and implementing controlled, well-monitored experimental designs, researchers can successfully harness the synthetic potential of this valuable building block while minimizing the formation of unwanted byproducts.

References

- 1. benchchem.com [benchchem.com]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enovatia.com [enovatia.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Boc-3-Methanesulfonyloxyazetidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Boc-3-Methanesulfonyloxyazetidine, a key building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes theoretical principles with actionable experimental protocols to offer a complete reference on the solubility of this versatile azetidine derivative. We will explore the molecular determinants of its solubility, provide predictive insights, and detail a robust experimental workflow for quantitative solubility determination.

Introduction: The Significance of this compound in Drug Discovery

This compound (tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate) is a bifunctional molecule of significant interest in the synthesis of novel therapeutics.[1] Its structure incorporates a strained azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonyloxy (mesylate) leaving group.[2][3] The Boc group provides stability during synthetic manipulations and enhances lipophilicity, while the mesylate is an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.[2][4]

The solubility of this intermediate is a critical parameter that dictates its handling, reactivity, and the overall efficiency of synthetic routes.[5] Inadequate solubility can lead to poor reaction kinetics, challenging purification, and difficulties in achieving desired concentrations for screening and formulation. This guide aims to provide a deep understanding of the factors governing its solubility and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₅S | [6][7] |

| Molecular Weight | 251.30 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 67 - 71 °C | [3] |

| Structure | Azetidine ring with a Boc group on the nitrogen and a mesylate group at the 3-position. | [6] |

Structural Determinants of Solubility

The solubility of this compound is a composite of the contributions from its distinct structural motifs:

-

Azetidine Ring: A four-membered heterocyclic amine, the azetidine core is polar.

-

Boc Group (tert-butoxycarbonyl): This bulky, non-polar group significantly increases the lipophilicity of the molecule, generally enhancing solubility in non-polar organic solvents.[8] The carbamate functionality within the Boc group can act as a hydrogen bond acceptor.

-

Mesylate Group (Methanesulfonyloxy): The sulfonate ester is a polar functional group. While mesylate salts are often employed to increase the aqueous solubility of basic drugs, the ester form in this molecule contributes to its overall polarity.[4] However, sulfonated molecules can sometimes exhibit poor solubility in organic solvents.[9]

Based on these features, a general solubility trend can be predicted. The presence of both polar (mesylate, azetidine) and non-polar (Boc) groups suggests that this compound will exhibit moderate to good solubility in a range of common organic solvents, particularly those with intermediate polarity.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can anticipate the following qualitative solubility profile:

-

High Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone. The combination of polar and non-polar character in these solvents should effectively solvate the molecule.

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. While the polar groups can interact with the hydroxyl groups of the alcohols, the bulky Boc group may limit extensive solvation.

-

Low Solubility: Expected in highly non-polar solvents like hexanes and petroleum ether, as these solvents will not effectively solvate the polar mesylate and azetidine moieties.

-

Insoluble: Expected in water, due to the dominant lipophilic character imparted by the Boc group.

Quantitative Solubility Determination: An Experimental Guide